1-(Chloromethyl)-4-(difluoromethoxy)benzene
Description
1-(Chloromethyl)-4-(difluoromethoxy)benzene is a substituted benzyl chloride characterized by a chloromethyl (-CH₂Cl) group and a difluoromethoxy (-OCF₂H) group in the para positions on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and biochemical applications due to its reactive chloromethyl group and electron-deficient aromatic system . It is commercially available in highly purified grades (≥95% purity) and is utilized in the preparation of complex molecules, including drug candidates and specialty chemicals .
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWKDZQUVHBHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41772-09-2 | |
| Record name | 1-(chloromethyl)-4-(difluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(difluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-(difluoromethoxy)benzyl alcohol with thionyl chloride, which results in the substitution of the hydroxyl group with a chlorine atom. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include 4-(difluoromethoxy)toluene.
Scientific Research Applications
1-(Chloromethyl)-4-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-(difluoromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The difluoromethoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Variations in Benzyl Chlorides
The reactivity and applications of benzyl chlorides are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of 1-(Chloromethyl)-4-(difluoromethoxy)benzene with key analogs:
Electronic and Steric Effects
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) is moderately electron-withdrawing due to the electronegativity of fluorine, making the aromatic ring less electron-rich compared to methoxy (-OCH₃) analogs. This enhances the chloromethyl group's susceptibility to nucleophilic attack .
- Steric Effects : Para-substituted analogs (e.g., tert-butyl) exhibit increased steric hindrance, reducing reaction rates in bulky environments. In contrast, ortho-substituted derivatives (e.g., 1-(Chloromethyl)-2-(difluoromethoxy)benzene) may exhibit altered regiochemistry in further functionalization .
Physical and Chemical Properties
- Solubility : The difluoromethoxy group increases polarity compared to alkyl-substituted analogs (e.g., heptyloxy derivatives in ) but less than sulfonyl or nitro groups. This balance makes it soluble in polar aprotic solvents like DMF or DMSO .
- Stability : Difluoromethoxy is hydrolytically stable compared to methoxy groups, which are prone to demethylation. However, it is less stable than sulfonyl groups under acidic conditions .
Biological Activity
1-(Chloromethyl)-4-(difluoromethoxy)benzene, also known as CMDF, is a chemical compound characterized by a chloromethyl group and a difluoromethoxy substituent on a benzene ring. Its molecular formula is C₈H₇ClF₂O, and it has garnered interest for its potential applications in biological systems, particularly in proteomics and as a cross-linking agent for protein interactions.
The structure of CMDF suggests a unique reactivity profile due to the presence of both halogen and ether functionalities. This compound is typically synthesized under controlled conditions to ensure purity and yield. The synthesis often involves continuous flow reactors to optimize reaction parameters.
Proteomics Applications
CMDF is primarily noted for its potential role in proteomics , which involves the large-scale study of proteins and their interactions. It serves as a cross-linker , enabling researchers to stabilize protein complexes for subsequent analysis via mass spectrometry. This application is crucial in identifying protein-protein interactions, which are fundamental to understanding cellular mechanisms.
Case Studies and Research Findings
Due to the scarcity of specific studies on CMDF, most available insights are derived from analogs and structurally related compounds.
- Cross-Linking Efficacy : Research indicates that compounds with similar structures can effectively cross-link proteins, facilitating the identification of protein interactions. This has been demonstrated in various studies focusing on mass spectrometry techniques .
- Comparative Toxicology : A review of chlorinated compounds highlighted that exposure to similar substances can lead to significant health effects, including increased liver weights and nephrosis in rodent models . Such findings underscore the importance of evaluating the safety profile of CMDF before widespread use.
- Structure-Activity Relationship (SAR) : Investigations into benzene derivatives have shown that the positioning of substituents significantly influences biological activity. For instance, modifications in halogen placement can alter reactivity and binding affinity to biological targets .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-(difluoromethoxy)benzene | Bromine instead of chlorine | More reactive due to bromine's better leaving group |
| 4-Chloro-3-methoxybenzene | Methoxy group instead of difluoromethoxy | Different electronic properties affecting reactivity |
| 4-Fluoro-3-chlorobenzene | Fluoro and chloro substituents | Different halogen combinations influencing activity |
| 1-Chloro-2-fluoro-4-methoxybenzene | Positioning of substituents | Variations in substitution patterns alter properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
